Morphine sulfate

概要

説明

Morphine sulfate is a potent opioid analgesic derived from the opium poppy (Papaver somniferum). It is primarily used to manage severe pain, both acute and chronic. This compound acts directly on the central nervous system to relieve pain and alter the emotional response to pain . It is available in various forms, including oral tablets, injectable solutions, and extended-release formulations .

準備方法

Synthetic Routes and Reaction Conditions: Morphine sulfate can be synthesized from morphine, which is extracted from the opium poppy. The synthesis involves the reaction of morphine with sulfuric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, morphine is extracted from opium using a series of chemical processes, including extraction, purification, and crystallization. The purified morphine is then reacted with sulfuric acid to produce this compound. This process is carefully monitored to maintain high standards of quality and consistency .

化学反応の分析

Types of Reactions: Morphine sulfate undergoes various chemical reactions, including:

Oxidation: Morphine can be oxidized to form morphine-N-oxide.

Reduction: Reduction of morphine can yield dihydromorphine.

Substitution: Morphine can undergo substitution reactions, such as acetylation to form heroin (diacetylmorphine).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products Formed:

Oxidation: Morphine-N-oxide

Reduction: Dihydromorphine

Substitution: Heroin (diacetylmorphine)

科学的研究の応用

Pain Management

Acute Pain Relief

Morphine sulfate is primarily indicated for the relief of moderate to severe pain, particularly in postoperative settings and trauma cases. It acts by binding to opioid receptors in the central nervous system, thereby inhibiting pain transmission and perception. A study demonstrated that patients receiving this compound post-surgery experienced significant pain relief compared to those on placebo .

Chronic Pain Management

In chronic conditions such as cancer, this compound is often used to manage persistent pain. Its slow-release formulations allow for sustained analgesia, improving the quality of life for patients with debilitating conditions. Research indicates that this compound effectively alleviates cancer-related pain when administered appropriately .

Palliative Care

This compound plays a crucial role in palliative care, where the focus is on providing relief from symptoms and improving the quality of life for patients with life-limiting illnesses. It is commonly used to manage severe pain and dyspnea (difficulty breathing) in terminally ill patients. The World Health Organization includes this compound in its essential medicines list for this purpose, emphasizing its importance in global health care .

Intrathecal Administration

Intrathecal administration of this compound has gained attention for managing intractable pain, particularly in patients who do not respond to systemic opioids. A study highlighted the efficacy of intrathecal morphine delivered via programmable pumps, showing significant improvements in pain control with reduced systemic side effects .

Topical Applications

Recent research has explored the topical application of this compound for wound healing and pain management in localized areas. A study found that applying morphine-infused gels significantly delayed wound closure rates while providing analgesia, indicating potential applications in surgical recovery and burn treatment .

Abuse Potential and Safety Concerns

Despite its therapeutic benefits, this compound has a high potential for abuse and dependence. Studies have documented cases of misuse, particularly among individuals with a history of substance abuse . A notable case involved an infant who was accidentally overdosed due to prescribing errors related to this compound formulations; this incident highlighted the need for stringent prescribing practices and safety measures in pediatric care .

Table 1: Efficacy of this compound in Pain Management

| Study Type | Patient Population | Outcome Measure | Result |

|---|---|---|---|

| Postoperative Study | Surgical Patients | Pain Score Reduction | Significant reduction observed |

| Cancer Pain Study | Cancer Patients | Quality of Life Scores | Improved quality reported |

| Intrathecal Study | Chronic Pain Patients | Pain Control | Enhanced control with fewer side effects |

Table 2: Safety Concerns Related to this compound Use

Case Studies

Case Study: Intrathecal Morphine Use

A patient with chronic back pain was treated with intrathecal morphine via a programmable pump after failing multiple oral medications. The patient reported a significant decrease in pain levels and improved functionality without experiencing the severe side effects typically associated with systemic opioid therapy.

Case Study: Pediatric Overdose Incident

In July 2023, an infant received an overdose of this compound due to a prescribing error where a higher concentration solution was dispensed instead of the intended lower concentration. The infant was treated successfully with naloxone, highlighting critical issues regarding prescription clarity and safety protocols in pediatric care .

作用機序

Morphine sulfate exerts its effects by binding to and activating the mu-opioid receptors in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The primary active metabolite, morphine-6-glucuronide, also contributes significantly to its analgesic effects .

類似化合物との比較

Codeine: A less potent opioid analgesic derived from morphine.

Hydrocodone: A semi-synthetic opioid used for pain relief and cough suppression.

Oxycodone: A semi-synthetic opioid with a similar mechanism of action but higher potency.

Heroin (diacetylmorphine): A semi-synthetic opioid derived from morphine with a rapid onset of action and high potential for abuse .

Uniqueness of Morphine Sulfate: this compound is unique due to its natural origin from the opium poppy and its well-established use in clinical settings for pain management. Unlike some of its synthetic counterparts, this compound has a long history of use and a well-documented safety profile when used appropriately .

特性

CAS番号 |

64-31-3 |

|---|---|

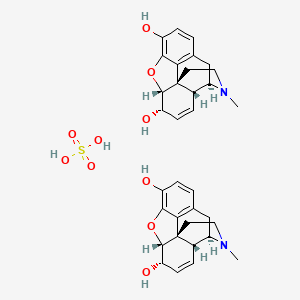

分子式 |

C17H21NO7S |

分子量 |

383.4 g/mol |

IUPAC名 |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |

InChI |

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |

InChIキー |

OOZBZVAQKFGLOL-VYKNHSEDSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

異性体SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

正規SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

57-27-2 (Parent) |

同義語 |

Chloride, Morphine Contin, MS Duramorph Morphia Morphine Morphine Chloride Morphine Sulfate Morphine Sulfate (2:1), Anhydrous Morphine Sulfate (2:1), Pentahydrate MS Contin Oramorph SR SDZ 202 250 SDZ 202-250 SDZ 202250 SDZ202 250 SDZ202-250 SDZ202250 Sulfate, Morphine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。